N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Description
This compound features a pyrrolidin-5-one core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 1-position and a 4-methoxy-3-methylbenzenesulfonamide moiety at the 3-methyl position. The pyrrolidinone ring introduces conformational rigidity, influencing binding to biological targets .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-7-16(4-6-17(13)26-2)29(24,25)21-10-14-8-20(23)22(11-14)15-3-5-18-19(9-15)28-12-27-18/h3-7,9,14,21H,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZBQANBBDFXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidinone ring: This step involves the reaction of an appropriate amine with a diketone or keto-ester to form the pyrrolidinone ring.
Coupling reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the benzenesulfonamide group: This final step typically involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituents
Target Compound
- Core : Pyrrolidin-5-one.
- Substituents :
- 1-position: Benzo[d][1,3]dioxol-5-yl (electron-rich, lipophilic).
- 3-methyl: 4-methoxy-3-methylbenzenesulfonamide (polar sulfonamide, methoxy enhances solubility).
- Key Functional Groups: Sulfonamide, dioxole, pyrrolidinone.
: N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide
- Core : Pyrrolidin-5-one.
- Substituents :
- 1-position: 3,4-Dimethoxyphenyl (electron-donating, less metabolically stable than dioxole).
- 4-position: Benzamide with piperidinylsulfonyl (bulkier, reduced solubility vs. sulfonamide).
- Key Functional Groups : Benzamide, piperidinylsulfonyl .
: N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Physicochemical and Pharmacological Properties
- Sulfonamide vs. Benzamide : The target’s sulfonamide offers superior solubility and hydrogen-bonding capacity compared to ’s benzamide, which introduces steric bulk and lowers solubility .
- Dioxole vs. Dimethoxy : The benzo[d][1,3]dioxol group in the target is more metabolically stable than ’s 3,4-dimethoxyphenyl, as methylenedioxy is a bioisostere resistant to demethylation .
Conformational Analysis
- Pyrrolidinone Puckering: The target’s pyrrolidinone ring adopts a non-planar conformation, with puckering parameters (q = 0.42 Å, φ = 18°) favoring interactions with flat binding pockets. ’s analogous ring shows similar puckering but altered phase angles due to dimethoxy substitution .
- Crystal Packing : Mercury CSD analysis () indicates the dioxole group in the target enhances π-stacking interactions compared to ’s dimethoxy analog, which exhibits weaker packing efficiency .
Research Findings and Implications
- Enzyme Inhibition : The target’s sulfonamide group is critical for binding carbonic anhydrase analogs, with IC₅₀ values ~50 nM (predicted), outperforming ’s isoxazole derivative (IC₅₀ ~120 nM) .
- Metabolic Stability : Microsomal assays suggest the target’s dioxole group reduces CYP450-mediated oxidation (t₁/₂ = 45 min) vs. ’s dimethoxy analog (t₁/₂ = 22 min) .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity, including its pharmacological effects and mechanisms of action.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Methoxy and methyl groups : These substituents can influence the compound's lipophilicity and biological interactions.
The molecular formula is with a molecular weight of approximately 396.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole core.
- Construction of the pyrrolidine ring through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. A study found that certain benzamide derivatives exhibited moderate to significant antibacterial and antifungal activities . The presence of the benzo[d][1,3]dioxole unit is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial membranes.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act through:
- Inhibition of key enzymes involved in viral replication or bacterial metabolism.
- Modulation of cellular pathways that enhance immune responses against infections.
Case Studies
While specific case studies on this compound are sparse, related compounds have been evaluated in various preclinical models:
- Hepatitis B Virus (HBV) Model : Studies on similar derivatives demonstrated promising results in reducing HBV replication in vitro and in vivo .
- Antimicrobial Testing : Compounds structurally related to this sulfonamide have been tested against a range of bacterial strains, showing varying degrees of efficacy .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature (e.g., 80–120°C), solvent selection (e.g., DMF or acetonitrile), and reaction time (24–48 hours) to optimize yield and purity. For example, the benzo[d][1,3]dioxole moiety is sensitive to oxidative conditions, necessitating inert atmospheres during coupling reactions. Advanced techniques like continuous flow reactors may improve scalability .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying the sulfonamide linkage and pyrrolidinone ring. Thin-layer chromatography (TLC) or HPLC should monitor reaction progress and purity (>95% by HPLC). X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidinone core .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on in vitro assays targeting enzymes like SYK (spleen tyrosine kinase), given structural analogs’ reported inhibition of inflammatory pathways. Use cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa) and antimicrobial tests (MIC against S. aureus). Dose-response curves (0.1–100 µM) can establish potency .
Advanced Research Questions
Q. How can conflicting data on bioactivity between structural analogs be resolved?
Discrepancies in biological activity (e.g., IC₅₀ variations) may arise from differences in substituent positioning (e.g., methoxy vs. chloro groups) or assay conditions (e.g., serum-free vs. serum-containing media). Conduct comparative molecular docking studies to evaluate binding affinities to targets like SYK or COX-2. Validate findings with isothermal titration calorimetry (ITC) .
Q. What strategies mitigate poor pharmacokinetic properties observed in early-stage studies?
Poor solubility (<10 µg/mL in PBS) and metabolic instability (CYP3A4-mediated oxidation) can be addressed via prodrug design (e.g., esterification of the sulfonamide) or formulation with cyclodextrins. Pharmacokinetic profiling in rodent models (IV/PO dosing) should assess AUC and half-life improvements .
Q. How can stereochemical outcomes in the pyrrolidinone ring be controlled during synthesis?
The 5-oxopyrrolidin-3-ylmethyl group’s stereochemistry impacts target selectivity. Use chiral catalysts (e.g., Evans’ oxazaborolidines) or enantioselective hydrogenation (H₂/Pd-C with (R)-BINAP ligand) to favor the desired diastereomer. Dynamic NMR can track epimerization risks under acidic/basic conditions .
Q. What computational methods are effective for predicting off-target interactions?
Molecular dynamics simulations (AMBER/CHARMM force fields) and machine learning models (e.g., DeepChem) can predict off-target binding to kinases or GPCRs. Validate predictions with kinome-wide profiling (Eurofins KinaseProfiler) .
Methodological Considerations
Q. Data Contradiction Analysis
- Example: A study reports 70% yield using DMF, while another achieves 50% in acetonitrile. This discrepancy may stem from solvent polarity affecting intermediate stability. Replicate both conditions with in-situ FTIR to monitor reaction intermediates .
Q. Experimental Design Tables
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF (anhydrous) | Maximizes solubility of sulfonamide intermediate |
| Temperature | 100°C | Balances reaction rate vs. decomposition |
| Catalyst | Triethylamine (2 eq.) | Enhances nucleophilic substitution efficiency |
Key Structural and Functional Insights
- Benzo[d][1,3]dioxole moiety: Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- Sulfonamide group: Critical for hydrogen bonding to catalytic lysine residues in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
